N-cycloheptylidenehydrazinecarboxamide

Description

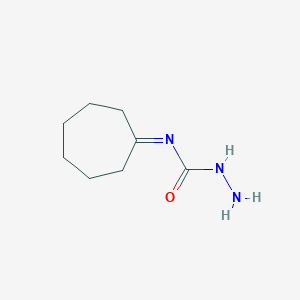

N-Cycloheptylidenehydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a seven-membered cycloheptylidene group. This compound belongs to a broader class of semicarbazones and carboxamide derivatives, which are studied for their diverse chemical and pharmacological properties. The cycloheptylidene moiety introduces unique steric and electronic characteristics, distinguishing it from smaller cycloalkylidene analogs like cyclohexylidene derivatives.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22g/mol |

IUPAC Name |

1-amino-3-cycloheptylideneurea |

InChI |

InChI=1S/C8H15N3O/c9-11-8(12)10-7-5-3-1-2-4-6-7/h1-6,9H2,(H,11,12) |

InChI Key |

WVEGJWJCPNVTGO-UHFFFAOYSA-N |

SMILES |

C1CCCC(=NC(=O)NN)CC1 |

Canonical SMILES |

C1CCCC(=NC(=O)NN)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Cycloalkylidene Substituents

2-Cyclohexylidene-N-(2,6-dimethylphenyl)hydrazinecarboxamide (CAS 318269-90-8)

- Molecular Formula : C₁₅H₁₉N₃O

- Key Features : Cyclohexylidene group, 2,6-dimethylphenyl substituent.

- Semicarbazone derivatives like this are known for metal-binding capabilities, a property that may be less pronounced in the bulkier cycloheptylidene analog due to reduced conformational flexibility .

N-Cycloheptylidenehydrazinecarboxamide (Hypothetical Structure)

- Inferred Features : Cycloheptylidene group introduces increased lipophilicity and steric bulk, which could improve membrane permeability but reduce solubility in polar solvents.

Substituent Effects on Reactivity and Stability

N-(3-Nitrophenyl)hydrazinecarboxamide

- Molecular Formula : C₇H₈N₄O₂

- Key Features : Electron-withdrawing nitro group on the phenyl ring.

- Comparison :

- The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions compared to this compound, which lacks strong electron-withdrawing substituents.

- Nitro-substituted derivatives may exhibit higher metabolic instability due to redox sensitivity, whereas the cycloheptylidene group could confer greater oxidative stability .

N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0)

- Molecular Formula : C₁₃H₁₃N₃O

- Key Features : Symmetrical diphenyl substitution.

- Diphenyl substitution enhances π-π stacking interactions, which might improve solid-state stability compared to the mono-cycloheptylidene analog .

Functional Group Variations

2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide (CAS 332869-62-2)

- Molecular Formula : C₁₄H₁₉N₃OS

- Key Features : Thioamide (C=S) instead of carboxamide (C=O).

- Thioamides are less susceptible to enzymatic hydrolysis, which could enhance metabolic stability relative to this compound .

Complex Derivatives with Additional Rings

N-[(1S)-3-{(2Z)-2-[(4R)-3,4-Dimethyl-1,3-thiazolidin-2-ylidene]hydrazino}-2,3-dioxo-1-(tetrahydro-2H-pyran-4-yl)propyl]cycloheptanecarboxamide

- Molecular Formula : C₂₃H₃₂N₄O₃S

- Key Features : Cycloheptanecarboxamide with thiazolidin and tetrahydro-pyran groups.

- Comparison :

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

| Compound | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|

| This compound | ~3.5 | <0.1 (aqueous) |

| 2-Cyclohexylidene-N-(2,6-dimethylphenyl) | ~2.8 | 0.5–1.0 |

| N-(3-Nitrophenyl)hydrazinecarboxamide | ~1.9 | 1.2–2.0 |

- Trends : Larger cycloalkylidene groups increase lipophilicity but reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.